6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one
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Overview
Description
6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one is a heterocyclic compound that features a benzyl group, a diethylamino group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with diethylamine and an appropriate oxazinone precursor under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the oxazinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The benzyl and diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be conducted in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-(diethylamino)chromone
- 6-Benzyl-2-(diethylamino)-4H-chromen-4-one
Uniqueness
6-Benzyl-2-(diethylamino)-4H-1,3-oxazin-4-one is unique due to its oxazinone ring, which imparts distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
90062-18-3 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
6-benzyl-2-(diethylamino)-1,3-oxazin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-3-17(4-2)15-16-14(18)11-13(19-15)10-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
AUIJDGVOWMRHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=O)C=C(O1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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